(S)-(-)-Celiprolol-d9 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

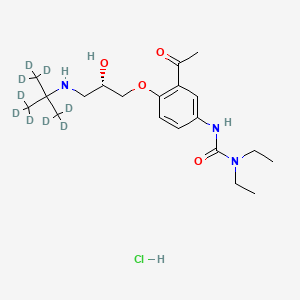

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[3-acetyl-4-[(2S)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m0./s1/i4D3,5D3,6D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHTUVLJYWAEY-CGYOIASKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@@H](COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Deuterium Labeling in Pharmaceutical Sciences

Deuterium (B1214612) labeling, a process where hydrogen atoms in a molecule are substituted with their heavier, stable isotope, deuterium, has become an invaluable technique in the pharmaceutical sciences. clearsynth.commusechem.com This substitution, while not significantly altering the chemical properties of the compound, can have a profound impact on its metabolic stability. musechem.comclearsynthdeutero.com The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This "kinetic isotope effect" can slow down a drug's metabolism, leading to an increased half-life and improved pharmacokinetic profile. musechem.comnih.govresearchgate.net

This enhanced stability allows researchers to more accurately track the metabolic fate of drugs within biological systems. clearsynth.com By observing how a deuterated compound is absorbed, distributed, metabolized, and excreted (ADME), scientists can gain crucial insights into a drug's mechanism of action and potential for optimization. cernobioscience.comthalesnano.com Furthermore, deuterium labeling can lead to the development of drugs with increased potency, selectivity, and a more favorable safety profile by reducing the formation of toxic metabolites. clearsynth.comclearsynthdeutero.com

An Overview of S Celiprolol D9 Hydrochloride

(S)-(-)-Celiprolol-d9 Hydrochloride is the deuterated form of Celiprolol (B1668369) hydrochloride, a cardioselective beta-1 adrenergic antagonist. targetmol.comcaltagmedsystems.co.uk Celiprolol itself is used in the management of hypertension and angina pectoris. chemicalbook.comdrugbank.com The "(S)-(-)-" designation refers to the specific stereoisomer of the compound, which is the biologically active form. The "-d9" indicates that nine hydrogen atoms in the molecule have been replaced by deuterium (B1214612).

As a deuterated analog, this compound serves as a crucial analytical standard and research probe. targetmol.compharmaffiliates.com Its primary application lies in its use as an internal standard for quantitative bioanalysis, particularly in studies utilizing liquid chromatography-mass spectrometry (LC-MS). scispace.comnih.gov The known, stable isotopic composition and slightly higher mass of the deuterated compound allow for precise quantification of the non-labeled Celiprolol in complex biological samples like plasma or urine. scispace.comresearchgate.net

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1215535-20-8 |

| Molecular Formula | C20H25D9ClN3O4 |

| Molecular Weight | 425.01 g/mol |

| Appearance | Off-White Solid |

| Storage | 2-8°C Refrigerator |

| Purity | >98% |

This data is compiled from multiple sources for research and reference purposes. caltagmedsystems.co.ukpharmaffiliates.com

The Bedrock of Analysis: Isotopic Labeling in Research

Isotopic labeling is a fundamental technique that allows scientists to trace the path of a molecule through a reaction, a metabolic pathway, or an entire organism. cernobioscience.com By replacing specific atoms with their isotopes, which have the same number of protons but a different number of neutrons, researchers can "tag" a molecule and make it distinguishable from its non-labeled counterparts. cernobioscience.com The most commonly used stable isotopes in pharmaceutical research are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). cernobioscience.com

In quantitative bioanalysis, stable isotope-labeled compounds, such as (S)-(-)-Celiprolol-d9 Hydrochloride, are considered the gold standard for internal standards. scispace.comnih.gov When added to a biological sample at a known concentration, the labeled compound behaves almost identically to the unlabeled analyte during sample preparation and analysis. nih.gov Because mass spectrometry can differentiate between the masses of the labeled and unlabeled compounds, any variations in sample recovery or ionization efficiency affect both compounds equally. scispace.com This allows for highly accurate and precise quantification of the analyte, a critical factor in pharmacokinetic and pharmacodynamic studies. musechem.com

Beyond quantification, isotopic labeling is instrumental in mechanistic studies. By strategically placing isotopes at different positions in a molecule, researchers can elucidate reaction mechanisms and metabolic pathways. thalesnano.com For instance, observing which parts of a molecule are cleaved or modified during metabolism can provide valuable information about the enzymes involved and the metabolic fate of the drug. clearsynth.com

Situating S Celiprolol D9 Hydrochloride in the Deuterated Landscape

Methodologies for the Introduction of Deuterium Atoms into Celiprolol Scaffolds

The introduction of deuterium atoms into the celiprolol scaffold is strategically focused on the tert-butyl group, a site known to be susceptible to metabolism. This specific labeling provides a valuable tool for distinguishing the drug from its metabolites in analytical studies.

Stereoselective Synthesis of this compound

The stereoselective synthesis of this compound hinges on the reaction of a chiral epoxide precursor with a deuterated amine. The key to achieving the desired (S)-enantiomer is the use of a stereochemically pure starting material. The most common and effective approach involves the following key reaction:

The reaction of (S)-(-)-3-(3-acetyl-4-(oxiran-2-ylmethoxy)phenyl)-1,1-diethylurea with tert-butylamine-d9. This reaction proceeds via a nucleophilic ring-opening of the epoxide, where the amine attacks the less sterically hindered carbon of the epoxide ring. libretexts.orgopenstax.org The stereochemistry at the chiral center of the epoxide is retained in the final product, leading to the formation of the (S)-enantiomer of celiprolol-d9.

The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Precursor Selection and Chemical Transformations for Deuteration

The primary precursor for introducing the nine deuterium atoms is tert-butylamine-d9 . The synthesis of this deuterated reagent is a critical first step. A common method for its preparation involves the use of deuterated methylating agents and a multi-step chemical transformation. For instance, a synthetic route can start from deuterated methanol (B129727) (methanol-d4) and proceed through the formation of methyl-d3 iodide and a subsequent Grignard reaction with acetone-d6 (B32918) to form tert-butanol-d9. This alcohol is then converted to tert-butylamine-d9.

The other key precursor is the chiral epoxide, (S)-(-)-3-(3-acetyl-4-(oxiran-2-ylmethoxy)phenyl)-1,1-diethylurea . The synthesis of this intermediate can be achieved from 3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea, which is a known intermediate in the synthesis of celiprolol. symeres.com The chirality is introduced by reacting this phenolic intermediate with (S)-epichlorohydrin in the presence of a base. The use of enantiomerically pure (S)-epichlorohydrin is crucial for the stereoselectivity of the final product. acs.org

Isotopic Enrichment Techniques and Specific Deuterium Incorporation Sites

The isotopic enrichment of this compound is primarily determined by the isotopic purity of the tert-butylamine-d9 precursor. High isotopic enrichment is crucial for its use as an internal standard in mass spectrometry-based bioanalytical methods. cernobioscience.com

Specific Deuterium Incorporation Sites: The nine deuterium atoms are located on the tert-butyl group of the celiprolol molecule. This is confirmed by the molecular formula of Celiprolol-d9, which is C20H25D9ClN3O4. ijrpr.com The deuteration at this specific site is advantageous as it is metabolically more stable than the corresponding protio-analogue, which can undergo oxidation at the tert-butyl group.

Techniques to ensure high isotopic enrichment include:

Use of highly enriched precursors: Starting with tert-butylamine-d9 of high isotopic purity (typically >98 atom % D) is the most critical factor.

Careful reaction work-up: Avoiding conditions that could lead to H/D exchange during the synthesis and purification steps is essential.

Purification techniques: Chromatographic methods can be employed to separate the deuterated compound from any remaining non-deuterated or partially deuterated species, although this can be challenging.

Novel Synthetic Routes for Improved Yield and Purity of Deuterated Analogs

While a specific "novel" route for this compound is not extensively documented in publicly available literature, improvements on the established synthesis of celiprolol can be adapted. An improved process for non-deuterated celiprolol starts from 4-chloronitrobenzene, which undergoes a series of reactions including hydrolysis, acetylation, nitro group reduction, acylation, Fries rearrangement, Williamson etherification with epichlorohydrin, and finally, epoxide ring-opening with tert-butylamine (B42293). rsc.orgresearchgate.net

To adapt this for the deuterated analog, tert-butylamine-d9 would be substituted for tert-butylamine in the final epoxide ring-opening step. The optimization of this final step is crucial for achieving high yield and purity. This includes careful control of reaction temperature, solvent, and stoichiometry to minimize side reactions. The use of a suitable base can also influence the reaction rate and yield.

Characterization of Synthetic Intermediates and Final Deuterated Product Purity

The characterization of synthetic intermediates and the final deuterated product is essential to confirm the structure, stereochemistry, and isotopic purity. A combination of spectroscopic and chromatographic techniques is employed.

Characterization of Intermediates:

3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea: This intermediate can be characterized by High-Performance Liquid Chromatography (HPLC) to determine its purity and identify potential impurities. symeres.com

(S)-(-)-3-(3-acetyl-4-(oxiran-2-ylmethoxy)phenyl)-1,1-diethylurea: The structure and stereochemistry of this chiral epoxide are confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and its purity is assessed by chiral HPLC. nih.gov

Characterization of this compound: The final product is subjected to a comprehensive analysis to ensure its identity, purity, and isotopic enrichment.

| Analytical Technique | Purpose | Typical Findings |

| High-Resolution Mass Spectrometry (HRMS) | To confirm the molecular formula and determine isotopic enrichment. | The measured mass will correspond to the calculated mass of C20H25D9ClN3O4. The isotopic distribution pattern will confirm the presence of nine deuterium atoms. cernobioscience.comrsc.org |

| Nuclear Magnetic Resonance (¹H NMR) | To confirm the structure and the absence of proton signals from the tert-butyl group. | The spectrum will show the characteristic signals for the celiprolol backbone, but the signal corresponding to the tert-butyl protons (around 1.1-1.3 ppm) will be absent or significantly reduced. |

| Deuterium NMR (²H NMR) | To directly observe the deuterium signals and confirm their location. | A signal corresponding to the deuterium atoms on the tert-butyl group will be present. |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | To determine the enantiomeric purity. | The analysis should show a single peak corresponding to the (S)-enantiomer, with the (R)-enantiomer below the limit of detection. nih.govresearchgate.netnih.gov |

| Elemental Analysis | To confirm the elemental composition. | The percentages of C, H, D, Cl, N, and O will match the theoretical values for the hydrochloride salt. |

Stability Assessment of this compound in Research Matrices

Forced degradation studies are typically performed under various stress conditions to identify potential degradation products and to validate the stability-indicating nature of the analytical method.

| Stress Condition | Potential Degradation Pathways for Celiprolol |

| Acidic Hydrolysis | Hydrolysis of the urea (B33335) and ether linkages. |

| Basic Hydrolysis | Hydrolysis of the urea and potential side reactions. |

| Oxidative Degradation | Oxidation of the secondary alcohol or other susceptible functional groups. |

| Thermal Degradation | Decomposition of the molecule at elevated temperatures. |

| Photodegradation | Degradation upon exposure to light. |

The stability of this compound in research matrices such as plasma, urine, and microsomal preparations would be assessed using validated LC-MS/MS methods. The deuterated compound is expected to exhibit similar or slightly enhanced stability compared to its non-deuterated counterpart due to the kinetic isotope effect, which can slow down metabolic processes involving the cleavage of C-D bonds compared to C-H bonds. assumption.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become the gold standard for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, specificity, and throughput. For this compound, its primary role is as an internal standard to ensure the accuracy and precision of the quantification of unlabeled celiprolol.

Development of Robust LC-MS/MS Methods for Trace Analysis

The development of a robust LC-MS/MS method for trace analysis of celiprolol, utilizing this compound as an internal standard, involves several critical steps. A highly sensitive method for the simultaneous quantification of celiprolol and atenolol (B1665814) in human plasma has been developed, achieving a lower limit of quantification (LLOQ) of 1 pg/mL for celiprolol. nih.gov This method employs solid-phase extraction (SPE) for sample cleanup and selective extraction from plasma. nih.gov The use of a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode allows for highly selective detection. nih.gov

A typical workflow for method development includes:

Sample Preparation: Efficient extraction of the analyte and internal standard from the biological matrix is crucial. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly employed to remove interfering substances and concentrate the analytes. nih.govresearchgate.net For celiprolol, SPE with a strong cation exchange (SCX) cartridge has proven effective. nih.gov

Ionization Source Optimization: ESI is a soft ionization technique well-suited for polar molecules like celiprolol. Optimization of source parameters such as capillary voltage, nebulizer gas flow, and source temperature is performed to maximize the generation of the protonated molecular ion [M+H]+.

Mass Spectrometer Tuning: The mass spectrometer is tuned to achieve optimal sensitivity and resolution for the specific mass-to-charge ratios (m/z) of the precursor and product ions of both celiprolol and its deuterated internal standard.

Selection and Validation of Multiple Reaction Monitoring (MRM) Transitions

Tandem mass spectrometry relies on the highly specific technique of Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion (typically the [M+H]+ ion) for the analyte and its internal standard, fragmenting it in the collision cell, and monitoring a specific product ion.

For celiprolol (C20H33N3O4, molecular weight 379.5 g/mol ), the protonated molecule [M+H]+ has an m/z of 380. A common fragmentation pathway involves the loss of the diethylurea group, leading to a major product ion at m/z 251. nih.gov For this compound, where nine hydrogen atoms are replaced by deuterium, the precursor ion would be [M+D9+H]+ with an m/z of 389. The fragmentation pattern is expected to be similar, with the stable deuterium labels remaining on the core structure, leading to a product ion at m/z 260 (assuming the deuterium atoms are not on the fragment lost). The selection of MRM transitions must be validated to ensure they are specific and free from cross-talk between the analyte and the internal standard. researchgate.net

Table 2: Hypothetical MRM Transitions for Celiprolol and (S)-(-)-Celiprolol-d9

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Celiprolol | 380 | 251 |

| (S)-(-)-Celiprolol-d9 | 389 | 260 |

Note: The exact m/z of the product ion for the d9 analog would need to be confirmed experimentally.

Strategies for Minimizing Matrix Effects and Enhancing Sensitivity using Deuterated Internal Standards

Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix, are a significant challenge in quantitative LC-MS/MS. scispace.comnih.gov The use of a stable isotopically labeled internal standard like this compound is the most effective strategy to compensate for these effects. scispace.comnih.gov Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar extraction recovery and ionization suppression/enhancement. msacl.org By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized.

Further strategies to minimize matrix effects include:

Effective Sample Cleanup: Thorough sample preparation using SPE or LLE to remove phospholipids (B1166683) and other interfering matrix components. nih.govresearchgate.net

Chromatographic Separation: Optimizing the chromatography to separate the analytes from the bulk of the matrix components. scielo.br

Micro-flow LC: Using systems like the ionKey/MS, which operates at very low flow rates, can enhance sensitivity and reduce the amount of matrix introduced into the mass spectrometer. lcms.cz

Quantitative Performance Metrics for this compound Assays

The validation of a quantitative bioanalytical method is essential to ensure its reliability. For assays using this compound as an internal standard to quantify celiprolol, performance is assessed based on several key metrics, typically following regulatory guidelines.

Linearity and Range: The method should demonstrate linearity over a defined concentration range. A highly sensitive method for celiprolol was validated in the range of 1-250 pg/mL. nih.gov Another HPLC method showed linearity in the range of 0.2-20 µg/mL. researchgate.net

Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility) are evaluated at multiple concentration levels, including the Lower Limit of Quantification (LLOQ). Typically, accuracy should be within ±15% (±20% at the LLOQ) of the nominal value, and the coefficient of variation (CV) for precision should not exceed 15% (20% at the LLOQ). mdpi.compensoft.net

Limit of Quantification (LOQ): This is the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision. A method for various β-blockers reported an LOQ for celiprolol of 0.2 ng/mL. mdpi.com

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com

Recovery and Matrix Effect: Extraction recovery should be consistent and reproducible. The matrix effect is assessed to ensure that ionization is not significantly different between the matrix and a clean solution. mdpi.com

Table 3: Typical Quantitative Performance Metrics for a Celiprolol Assay

| Parameter | Typical Acceptance Criteria | Example Value |

| Linearity (R²) | >0.99 | >0.995 mdpi.com |

| LLOQ | S/N ≥ 10 | 0.2 ng/mL mdpi.com |

| Accuracy (RE%) | Within ±15% (±20% at LLOQ) | -14.4% to 14.1% mdpi.com |

| Precision (RSD%) | ≤15% (≤20% at LLOQ) | 1.7% to 12.3% mdpi.com |

| Recovery | Consistent and reproducible | 80.0% to 119.6% mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules and is uniquely suited for assessing the isotopic purity and position of labeling in deuterated compounds. nih.govresearchgate.net

Assessing isotopic purity involves quantifying the degree of deuteration. This can be achieved through:

¹H NMR: By comparing the integration of a residual, non-deuterated proton signal against a signal from a non-deuterated portion of the molecule or an internal standard. mdpi.com

¹³C NMR: Deuterium substitution causes small upfield shifts (isotope shifts) on the attached carbon and adjacent carbons. By decoupling both ¹H and ²H, it is possible to resolve the signals from different isotopologues and quantify the degree of deuteration at specific sites. nih.govresearchgate.net

²H NMR: This technique directly observes the deuterium nuclei, providing a spectrum where peaks correspond to the deuterated positions. The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, simplifying spectral interpretation. sigmaaldrich.com

Deuterium NMR (2H NMR) Applications for Labeling Confirmation

Deuterium Nuclear Magnetic Resonance (2H NMR) spectroscopy is a primary and indispensable tool for the direct analysis of deuterium-labeled compounds like this compound. While conventional Proton NMR (1H NMR) becomes limited for highly deuterated compounds due to weak residual proton signals, 2H NMR provides direct observation and quantification of the incorporated deuterium. sigmaaldrich.com

For a given molecule, the chemical shifts in 1H NMR and 2H NMR are nearly identical, allowing for straightforward spectral interpretation based on the known 1H spectrum of the unlabeled compound. sigmaaldrich.com The primary application of 2H NMR in the context of this compound is the unambiguous confirmation of deuterium incorporation at specific molecular sites. mdpi.com The nine deuterium atoms in this compound are located on the tert-butyl group. lgcstandards.com A 2H NMR experiment would show a distinct signal corresponding to these deuterons, and the absence of signals at other positions confirms the specific nature of the labeling.

Furthermore, 2H NMR is a powerful technique for determining the isotopic enrichment, or the deuterium atom percentage. sigmaaldrich.com Under appropriate experimental conditions, the integration of the deuterium signals in the 2H NMR spectrum can be used for quantitative purposes. sigmaaldrich.com This allows for the precise determination of the extent of deuteration, ensuring the quality and consistency of the labeled standard. rsc.org This method is particularly advantageous as it can be performed in non-deuterated solvents, providing a clean spectrum where only the deuteron (B1233211) signals are observed. sigmaaldrich.com

Table 1: Key Applications of 2H NMR in the Analysis of this compound

| Application | Description | Rationale |

| Labeling Site Confirmation | Directly detects the 2H nuclei, confirming their presence on the tert-butyl group as specified for Celiprolol-d9. mdpi.comlgcstandards.com | Provides unambiguous evidence of the location of the isotopic label, which is critical for its use as an internal standard. sigmaaldrich.com |

| Isotopic Enrichment | Allows for the quantification of the deuterium content (atom% D) through signal integration. sigmaaldrich.com | Ensures the high isotopic purity required for sensitive quantitative analyses and metabolic studies. rsc.org |

| Structural Verification | The chemical shift of the deuterium signal corroborates the chemical environment, thus verifying the overall structure. sigmaaldrich.com | Confirms that the deuteration process did not lead to unintended structural rearrangements. |

| Purity Analysis | Can identify and quantify any deuterated impurities present in the sample. | The use of non-deuterated solvents provides a clean baseline, making impurity signals more apparent. sigmaaldrich.com |

Application of Multidimensional NMR Techniques in Labeled Compound Analysis

While 1D NMR (1H and 2H) is fundamental, multidimensional NMR techniques offer deeper insights into the structure of isotopically labeled compounds by resolving complex spectral information across multiple dimensions. nih.govnih.gov For this compound, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are particularly valuable.

A 1H-13C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. In the case of this compound, the absence of correlation peaks for the tert-butyl carbons in a standard 1H-13C HSQC spectrum would indirectly confirm their deuteration. More advanced techniques, such as a deuterium-decoupled 1H-13C shift correlation, can be used to take advantage of the high chemical shift dispersion in 13C NMR to separate signals of interest. cdnsciencepub.com The large upfield isotope effect induced by deuterium on the 13C resonance positions cleanly separates the signals of deuterated carbons from their unlabeled counterparts. cdnsciencepub.com

Two-dimensional 1H-1H COSY experiments are used to identify proton spin systems by revealing through-bond scalar (J) couplings. nih.gov For this compound, a COSY spectrum would help to confirm the proton connectivity throughout the rest of the molecule, ensuring the structural integrity of the phenyl, diethylurea, and propanolamine (B44665) moieties has been maintained during the isotopic labeling process. The combination of various multidimensional experiments provides a comprehensive and unambiguous assignment of the molecule's structure.

Table 2: Comparison of Multidimensional NMR Techniques for Labeled Compound Analysis

| Technique | Information Provided | Application to this compound |

| 1H-1H COSY | Shows correlations between J-coupled protons. nih.gov | Confirms the structural integrity of the non-deuterated parts of the molecule by verifying the proton-proton connectivity network. |

| 1H-13C HSQC | Correlates protons to their directly attached carbons. nih.gov | Confirms the location of deuterium by showing the absence of signals for the C-D bonds of the tert-butyl group. |

| Deuterium-Decoupled 1H,13C Correlation | Correlates protons with deuterium-bearing carbons, exploiting the 13C isotope shift. cdnsciencepub.com | Provides direct evidence for the C-D bonds and can be used to resolve stereospecific labeling if applicable. cdnsciencepub.com |

| HMBC | Shows longer-range (2-3 bond) correlations between protons and carbons. | Verifies the overall molecular assembly by connecting different structural fragments, e.g., linking the side chain to the aromatic ring. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling (Conceptual Application)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. ijarnd.com While this compound itself is a non-volatile salt, GC-MS could be conceptually applied to the analysis of its potential volatile metabolites following appropriate sample preparation, such as extraction and chemical derivatization. Derivatization would be necessary to increase the volatility and thermal stability of any polar metabolites.

In such a conceptual application, this compound would serve as an ideal internal standard for the quantification of unlabeled Celiprolol and its metabolites in a biological matrix. nih.gov The key advantage of using a stable isotope-labeled internal standard is that it co-elutes with the analyte and behaves nearly identically during sample extraction, derivatization, and chromatographic separation, but is distinguishable by the mass spectrometer due to its higher mass. researchgate.netnih.gov This corrects for variations in sample recovery and matrix effects that can suppress or enhance the ionization process. nih.gov

The mass spectrometer would be set to monitor specific ions. For the unlabeled analyte, it would detect the characteristic fragment ions, while for the d9-internal standard, it would detect the corresponding fragment ions that are 9 Daltons heavier. The ratio of the peak areas of the analyte to the internal standard is then used to construct a calibration curve for accurate quantification. nih.gov This approach significantly improves the accuracy and precision of the quantitative method. google.com

Table 3: Conceptual GC-MS Method Parameters for Volatile Metabolite Profiling

| Parameter | Conceptual Detail | Purpose |

| Sample Preparation | Solid-phase extraction (SPE) of metabolites from a biological matrix (e.g., plasma, urine). chalcogen.ro | To isolate and concentrate analytes and remove interfering substances. |

| Derivatization | Silylation (e.g., with BSTFA) or acylation to block polar functional groups (-OH, -NH). | To increase volatility and thermal stability for GC analysis. |

| GC Separation | Capillary column (e.g., DB-5 type) with a programmed temperature ramp. mdpi.com | To separate derivatized metabolites based on their boiling points and polarity. |

| Ionization | Electron Impact (EI) at 70 eV. mdpi.com | To create reproducible fragmentation patterns for structural identification. |

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan mode. | SIM mode for high-sensitivity quantification of target ions; Full Scan for identification of unknown metabolites. |

| Internal Standard | This compound added at the start of sample preparation. | To correct for analyte loss during sample workup and for variations in instrument response, ensuring accurate quantification. nih.gov |

Integration of Hyphenated Techniques for Comprehensive Characterization

A comprehensive characterization of this compound relies on the integration of multiple analytical techniques, a strategy often referred to as using hyphenated techniques. rjpn.orgsaspublishers.com No single method can provide all the necessary information regarding identity, purity, isotopic enrichment, and structural integrity. A combination of chromatographic and spectroscopic methods is essential for a complete analysis. rsc.orgijarnd.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern pharmaceutical analysis. nih.gov For this compound, a high-resolution LC-MS (LC-HRMS) method would be employed to determine its chemical purity by separating it from any non-deuterated or partially deuterated species and other process-related impurities. rsc.org The high mass accuracy of the mass spectrometer allows for the confirmation of the elemental composition (C20H25D9ClN3O4) and provides a precise measurement of the isotopic distribution, which can be used to calculate the average isotopic enrichment. lgcstandards.comrsc.org

While LC-MS provides excellent data on purity and mass, it is complemented by NMR spectroscopy. As detailed previously, 1D and 2D NMR techniques are used to provide definitive structural confirmation and to pinpoint the exact location of the deuterium labels. rsc.orgresearchgate.net The combination of LC-MS and NMR creates a powerful analytical workflow. rsc.org LC can be used to isolate impurities, which can then be subjected to NMR and MS analysis for full structural elucidation. This integrated approach ensures that the this compound standard is thoroughly characterized and fit for its intended purpose in demanding analytical applications. creative-proteomics.com

Table 4: Role of Integrated Hyphenated Techniques in Characterizing this compound

| Technique | Analytical Question Answered | Contribution to Overall Characterization |

| LC-UV/MS | What is the chemical and isotopic purity of the compound? | Quantifies the main compound and detects/quantifies impurities, including unlabeled or partially labeled species. nih.govchalcogen.ro |

| LC-HRMS | What is the exact mass and elemental composition? | Confirms the molecular formula and provides data on isotopic distribution for enrichment calculations. rsc.org |

| 2H NMR | Where are the deuterium atoms located and what is the enrichment? | Provides direct, unambiguous confirmation of label position and a quantitative measure of isotopic content. sigmaaldrich.com |

| Multidimensional NMR (COSY, HSQC) | Is the overall molecular structure correct? | Confirms the connectivity of the molecular skeleton, ensuring no structural isomerization occurred. nih.gov |

| LC-NMR | What is the structure of impurities separated by LC? | Allows for the online separation and subsequent structural elucidation of unknown or co-eluting impurities. ijarnd.com |

Role of Stable Isotope Labeled Internal Standards in Pre-clinical Pharmacokinetic Studies

In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and reproducible results. wuxiapptec.com A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. scispace.com Because its physical and chemical properties are nearly identical to the analyte, (S)-(-)-Celiprolol, it can effectively compensate for variations that occur during the analytical process. wuxiapptec.com

The primary role of a SIL-IS like this compound is to ensure the accuracy and precision of quantification. When analyzing samples from preclinical studies, such as plasma or tissue homogenates from animal models, the analyte-to-internal standard peak area ratio is used for concentration calculations. This ratiometric measurement is inherently more robust than relying on the absolute response of the analyte alone.

Stable isotope internal standards are particularly effective because they co-elute chromatographically with the unlabeled analyte and experience the same degree of ionization efficiency or suppression in the mass spectrometer's ion source. wuxiapptec.com This minimizes the impact of the "matrix effect," where endogenous components of the biological sample interfere with the ionization of the target analyte, leading to inaccurate readings. By tracking the consistent ratio between the known concentration of the SIL-IS and the unknown analyte concentration, analytical variability is significantly reduced.

Table 1: Illustrative Comparison of Analytical Precision With and Without a SIL Internal Standard for Celiprolol Quantification

| Sample ID | Analyte Response (External Standard) | Calculated Conc. (ng/mL) | Analyte/IS Ratio (SIL-IS Method) | Calculated Conc. (ng/mL) |

| Preclinical Sample 1 | 4850 | 97.0 | 0.99 | 101.0 |

| Preclinical Sample 2 | 5300 | 106.0 | 1.01 | 103.1 |

| Preclinical Sample 3 | 4500 | 90.0 | 0.97 | 99.0 |

| Mean | 4883 | 97.7 | 0.99 | 101.0 |

| Std. Deviation | 404.1 | 8.1 | 0.02 | 2.1 |

| %CV (Precision) | 8.3% | 8.3% | 2.0% | 2.0% |

| This is a hypothetical data table created to illustrate the concept. |

Preclinical pharmacokinetic studies involve processing numerous biological samples. Each step, from protein precipitation and liquid-liquid extraction to evaporation and reconstitution, can introduce variability and potential loss of the analyte. wuxiapptec.com this compound, when added to the sample at the beginning of the workflow, experiences the same procedural losses as the unlabeled Celiprolol. wuxiapptec.com Therefore, the ratio of the analyte to the internal standard remains constant, correcting for any inconsistencies in sample handling.

Furthermore, instrumental performance can fluctuate during an analytical run. Changes in injection volume or detector sensitivity can alter the absolute signal. The use of a co-eluting SIL-IS ensures that both the analyte and the standard are affected proportionally, thereby normalizing these instrumental variations and ensuring the integrity of the pharmacokinetic data. scispace.com

Methodological Framework for Pharmacokinetic Parameter Estimation in Non-human Biological Systems

Data generated using this compound as an internal standard provides the high-quality concentration-time profiles necessary for robust pharmacokinetic modeling. These profiles are used to estimate key parameters that describe the drug's behavior in the body.

Noncompartmental analysis (NCA) is a standard, model-independent method used to determine fundamental pharmacokinetic parameters directly from the concentration-time data. dntb.gov.uascispace.com This approach does not require assumptions about the specific compartmental structure of the body and relies on algebraic equations, making it a straightforward and efficient method for summarizing a drug's exposure. dntb.gov.ua

When using a deuterated tracer, high-quality data allows for the precise calculation of key NCA parameters, including:

Cmax (Maximum Concentration): The peak plasma concentration observed after drug administration.

Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.

t½ (Terminal Half-Life): The time required for the plasma concentration to decrease by half during the terminal elimination phase.

CL (Clearance): The volume of plasma cleared of the drug per unit of time.

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

The accuracy of these parameters is directly dependent on the quality of the bioanalytical data, which is significantly improved by the use of a deuterated internal standard like this compound.

Compartmental modeling uses mathematical models to describe the body as a series of interconnected compartments (e.g., blood, tissues). Current time information in Houston, TX, US. This approach provides deeper insights into the drug's distribution and elimination kinetics. Studies of Celiprolol have indicated that its pharmacokinetics can be described by a two-compartment model. scispace.comCurrent time information in Houston, TX, US.

High-quality data derived from assays using this compound allows for the confident fitting of concentration-time data to such models. This enables researchers to estimate micro-rate constants that describe the transfer of the drug between the central (blood) and peripheral (tissue) compartments, as well as the elimination rate from the central compartment. Isotopic data can also be essential for more complex models, such as those incorporating nonlinear absorption, which has been observed with Celiprolol. nih.gov

Table 2: Representative Pharmacokinetic Parameters for Celiprolol in a Preclinical Model

| Parameter | Noncompartmental Analysis (NCA) | Two-Compartment Model | Description |

| Cmax (ng/mL) | 1550 | 1545 | Maximum observed plasma concentration |

| AUC₀-∞ (ng·h/mL) | 9500 | 9510 | Total drug exposure |

| t½ (h) | 5.2 | 5.1 | Terminal elimination half-life |

| CL/F (L/h/kg) | 0.85 | 0.84 | Apparent total body clearance |

| Vz/F (L/kg) | 6.5 | - | Apparent volume of distribution |

| Vc (L/kg) | - | 2.1 | Volume of the central compartment |

| Values are representative and compiled for illustrative purposes based on the pharmacokinetic properties of Celiprolol. |

Investigative Approaches for Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

This compound is not only an internal standard but can also be used as a tracer in specialized ADME studies to delineate the fate of the parent drug in non-human biological systems.

In absorption studies, a common technique is to co-administer an oral dose of the unlabeled drug with an intravenous microdose of the stable isotope-labeled drug. nih.gov By simultaneously measuring the concentrations of both Celiprolol and (S)-(-)-Celiprolol-d9 in plasma, researchers can determine the absolute bioavailability of the oral formulation without the inter-animal variability that arises from separate study groups.

For distribution studies, the labeled compound can be used to trace the drug's penetration into various tissues. After administration, tissue samples can be harvested and analyzed by LC-MS/MS to quantify the amount of (S)-(-)-Celiprolol-d9 that has accumulated, providing a detailed map of its distribution profile.

In metabolism studies, the deuterium label serves as a metabolic tag. When analyzing samples for metabolites, the mass spectrometer can be programmed to look for molecules that have lost or retained the deuterium atoms. This helps in identifying metabolic pathways and structuring the elucidation of novel metabolites. Furthermore, deuteration at specific sites can alter the rate of metabolism (a phenomenon known as the kinetic isotope effect), which can be exploited to identify the primary sites of metabolic attack on the molecule. symeres.com

For excretion studies, the use of a labeled tracer allows for the accurate measurement of the parent drug and its metabolites in urine and feces. This helps in constructing a complete mass balance profile, determining the primary routes and rates of elimination from the body. nih.govopenmedscience.com

Table 3: Application of this compound in Preclinical ADME Research

| ADME Component | Investigative Approach Using Labeled Compound | Key Information Gained |

| Absorption | Simultaneous oral administration of Celiprolol and IV administration of (S)-(-)-Celiprolol-d9. | Absolute bioavailability, rate and extent of absorption. |

| Distribution | Quantification of (S)-(-)-Celiprolol-d9 in various tissues after systemic administration. | Tissue penetration, volume of distribution, identification of target organs. |

| Metabolism | Identification of deuterated metabolites in plasma and excreta. | Metabolic pathways, structure of metabolites, metabolic stability. |

| Excretion | Quantification of (S)-(-)-Celiprolol-d9 and its metabolites in urine and feces over time. | Routes and rates of elimination, mass balance, renal and fecal clearance. |

Tracing Metabolic Pathways and Identifying Metabolites using Deuterated Celiprolol

The investigation of metabolic pathways is a fundamental aspect of drug development, providing insights into the biotransformation of a xenobiotic. The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in these studies. nih.gov The deuterium atoms in the molecule act as a tracer, allowing for the differentiation of the parent drug and its metabolites from endogenous compounds in complex biological systems, typically through mass spectrometry.

However, in the case of celiprolol, research indicates that it undergoes minimal metabolism in the body. nih.gov Several studies have consistently reported that a very low percentage of an administered dose is metabolized, with the majority being excreted unchanged. nih.gov This characteristic of celiprolol inherently limits the extent to which its metabolic pathways can be traced.

While celiprolol has been shown to interact with cytochrome P450 (CYP) enzymes, which are primary drivers of drug metabolism, the clinical and research focus has predominantly been on the potential for drug-drug interactions rather than extensive metabolite profiling. patsnap.comnih.gov For instance, substances that inhibit or induce CYP3A4 can alter the pharmacokinetics of celiprolol. nih.govjst.go.jp

Due to its limited biotransformation, there is a scarcity of published research detailing the use of this compound specifically for the comprehensive tracing of metabolic pathways and the identification of a wide array of metabolites. The primary role of deuterated celiprolol, therefore, shifts towards ensuring the accuracy of quantitative methods for the parent drug, which is the major circulating component.

Quantification of Parent Drug and Metabolites in In Vitro and Ex Vivo Biological Matrices

The most significant and well-documented application of this compound in non-clinical pharmacokinetic research is its use as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.comresearchgate.net The addition of a known quantity of the deuterated standard to a biological sample (e.g., plasma, urine, or tissue homogenates) at the beginning of the sample preparation process allows for the correction of variability that can occur during extraction, chromatography, and detection. cerilliant.com

The physicochemical properties of this compound are nearly identical to those of the non-labeled (S)-(-)-Celiprolol, ensuring that both compounds behave similarly throughout the analytical procedure. bioanalysis-zone.com However, the mass difference introduced by the nine deuterium atoms allows the mass spectrometer to distinguish between the analyte and the internal standard. cerilliant.com This co-elution and differential detection strategy significantly enhances the accuracy, precision, and robustness of the quantification.

Numerous validated bioanalytical methods for the determination of celiprolol in biological fluids have been developed. These methods are crucial for in vitro and ex vivo studies that investigate drug transport, permeability, and stability. For example, in studies utilizing Caco-2 cell monolayers to model human intestinal absorption, precise quantification of celiprolol is essential to determine its transport characteristics. researchgate.net

Table 1: Bioanalytical Method Parameters for Celiprolol Quantification

| Parameter | Details | Reference |

|---|---|---|

| Analytical Technique | High-Performance Liquid Chromatography with fluorescence detection | nih.govnih.gov |

| Internal Standard | Acebutolol | nih.gov |

| Linearity Range | 5 to 2000 ng/ml (total celiprolol) | nih.gov |

| Lower Limit of Quantification | 2.5 ng/ml (enantiomers) | nih.gov |

It is important to note that while the use of a deuterated internal standard like this compound is the gold standard for LC-MS/MS methods researchgate.net, other internal standards have also been utilized in different analytical techniques as shown in the table above.

Assessment of Deuterium Kinetic Isotope Effects (DKIE) on Enzymatic Reactions and Metabolic Rates

The Deuterium Kinetic Isotope Effect (DKIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom at a position involved in a bond-breaking or bond-forming step of a chemical reaction can alter the rate of that reaction. This effect arises from the difference in the zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break, which can lead to a slower reaction rate.

In the context of drug metabolism, the DKIE can be a valuable tool to investigate the rate-limiting steps of enzymatic reactions, particularly those catalyzed by cytochrome P450 enzymes. If a significant DKIE is observed upon deuteration of a specific molecular position, it suggests that the cleavage of the C-H bond at that position is a rate-determining step in the metabolic pathway.

To date, there is a lack of specific published studies that have assessed the Deuterium Kinetic Isotope Effect on the enzymatic reactions and metabolic rates of celiprolol. The focus of research has been on its pharmacokinetics as a largely unchanged entity. While the principles of DKIE are well-established, their specific application to celiprolol remains an area with limited exploration, primarily due to its low metabolic turnover.

Mechanistic and Pre Clinical in Vitro Research Applications of Deuterated Celiprolol

Investigation of Drug-Transporter Interactions using (S)-(-)-Celiprolol-d9 Hydrochloride as a Substrate Probe

Celiprolol (B1668369) is a known substrate for several clinically important drug transporters, including the efflux transporter P-glycoprotein (P-gp, or ABCB1) and the uptake transporter Organic Anion Transporting Polypeptide 1A2 (OATP1A2). helsinki.firesearchgate.net The interplay between these transporters is a key determinant of celiprolol's oral bioavailability. nih.gov this compound is an ideal tool for dissecting these interactions in vitro, as the deuterium (B1214612) label provides a unique mass signature for unambiguous detection via mass spectrometry, distinguishing it from other compounds in the assay system. medchemexpress.com

In Vitro Assays for Efflux and Uptake Transporter Characterization

The characterization of a compound as a transporter substrate is typically performed using established in vitro models. nih.gov These assays are crucial for predicting potential drug-drug interactions (DDIs). youtube.com

Efflux Transporter Assays : To investigate interactions with efflux transporters like P-gp, researchers commonly use polarized cell monolayers, such as Madin-Darby canine kidney (MDCK) cells or Caco-2 human colon adenocarcinoma cells, which are genetically engineered to overexpress the transporter of interest. helsinki.fimdpi.com In a typical transwell assay, this compound would be added to either the apical (top) or basolateral (bottom) side of the monolayer. The rate of its appearance on the opposite side is measured over time. A significantly higher rate of transport from the basolateral to the apical side (B-A) compared to the apical to basolateral side (A-B) results in an efflux ratio (ER) greater than 2, identifying the compound as a substrate. helsinki.fi

Uptake Transporter Assays : For uptake transporters such as OATP1A2 or OATP2B1, studies utilize non-polarized cells, like Human Embryonic Kidney 293 (HEK293) cells, that are transfected to express a single transporter. nih.govhelsinki.fi In these experiments, cells are incubated with this compound, and the rate of its accumulation inside the cells is measured. A significantly higher uptake in the transporter-expressing cells compared to control cells (which lack the transporter) confirms that the compound is a substrate. youtube.com

The table below illustrates hypothetical data from such assays, demonstrating how a compound is identified as a transporter substrate.

| Assay Type | Test System | Parameter Measured | Hypothetical Result for (S)-(-)-Celiprolol-d9 HCl | Interpretation |

| Efflux | MDCKII-MDR1 Cells | Efflux Ratio (Papp B-A / Papp A-B) | 4.5 | Efflux Ratio > 2 indicates P-gp substrate. helsinki.fi |

| Uptake | HEK293-OATP1A2 Cells | Uptake Ratio (Uptake in OATP1A2 cells / Uptake in control cells) | 8.2 | Significant increase in uptake indicates OATP1A2 substrate. helsinki.fi |

Methodologies for Quantifying Transporter-Mediated Flux of Deuterated Analogs

The primary analytical technique for quantifying the flux of deuterated compounds in transporter assays is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). researchgate.netnih.gov This highly sensitive and specific method allows for the precise measurement of this compound concentrations in the small sample volumes typical of in vitro experiments.

The process involves:

Sample Collection : At designated time points, samples are taken from the receiver compartment in transwell assays or from cell lysates in uptake assays.

Sample Preparation : Samples are processed to remove proteins and other interfering substances. An internal standard (often another stable isotope-labeled compound) is added to correct for variability during sample handling and analysis.

LC-MS/MS Analysis : The prepared sample is injected into the LC-MS/MS system. The liquid chromatography component separates the analyte of interest from other molecules in the sample. The tandem mass spectrometer then ionizes the analyte and fragments it, detecting specific parent and daughter ions based on their unique mass-to-charge ratios. This allows for the unambiguous identification and quantification of the deuterated compound, even in complex biological matrices.

This methodology enables the calculation of key transport parameters, such as the apparent permeability coefficient (Papp) and the Michaelis-Menten constants (Km and Vmax), which describe the affinity and capacity of the transporter for the substrate.

Enzymatic Reaction Rate Studies and Metabolic Stability Determinations in In Vitro Systems

Deuteration is a well-established strategy to investigate the mechanisms of drug metabolism. wikipedia.org The kinetic isotope effect (KIE) that results from the greater strength of the C-D bond compared to the C-H bond can significantly slow down metabolic reactions where the cleavage of this bond is the rate-limiting step. cdnsciencepub.comnih.gov By comparing the metabolic rate of this compound with its non-deuterated counterpart, researchers can gain insights into its metabolic pathways and stability. researchgate.net

Use in Cytochrome P450 Enzyme Activity Profiling

Cytochrome P450 (CYP) enzymes, located primarily in the liver, are responsible for the metabolism of a vast number of drugs. pharmgkb.orgcriver.com While celiprolol is known for its limited metabolism, in vitro systems can be used to identify any minor contributions from CYP isoforms. nih.gov

To profile CYP activity, this compound would be incubated with various in vitro systems:

Human Liver Microsomes (HLM) : These subcellular fractions contain a rich complement of CYP enzymes and are considered the gold standard for initial metabolic stability screening. nih.gov

Recombinant CYP Enzymes (rCYP) : Using individual, expressed CYP enzymes (e.g., rCYP3A4, rCYP2D6) allows for the precise identification of which specific isoform is responsible for a given metabolic reaction. nih.gov

By measuring the rate at which the parent compound disappears over time, the metabolic stability and intrinsic clearance can be determined. A significantly longer half-life for the deuterated version compared to the non-deuterated version would indicate that CYP-mediated C-H bond cleavage is a key step in its (albeit minor) metabolism.

The following table presents a hypothetical comparison of metabolic stability data.

| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| (S)-(-)-Celiprolol HCl | Human Liver Microsomes | >120 | <5 |

| (S)-(-)-Celiprolol-d9 HCl | Human Liver Microsomes | >120 | <5 |

In this hypothetical example, the high stability of both compounds reflects celiprolol's known low metabolism. A subtle difference, if observed, could point toward a specific metabolic pathway being slowed by deuteration.

Application in Other Drug-Metabolizing Enzyme Investigations

Beyond the CYP family, other enzymes can contribute to drug biotransformation, such as UDP-glucuronosyltransferases (UGTs), which are also present in liver microsomes. nih.gov To investigate these pathways, this compound can be incubated with liver S9 fractions or intact hepatocytes, which contain a broader array of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes. Comparing the formation of potential glucuronide conjugates between the deuterated and non-deuterated forms would help elucidate the role of UGTs in celiprolol's disposition.

Cellular Uptake and Distribution Studies using Deuterated Celiprolol in Cell Culture Models

Understanding how a drug enters and distributes within cells is critical to understanding its mechanism of action and potential for toxicity. This compound is a valuable tool for these studies, as it allows for the precise measurement of the parent drug within a cellular context, distinguishing it from any potential metabolites or endogenous interferences. mdpi.comgoogle.com

These studies are performed in a variety of cell culture models, ranging from immortalized cancer cell lines to primary cells cultured in monolayers or as more complex three-dimensional (3D) spheroids. mdpi.com The experimental workflow typically involves:

Incubation : Cultured cells are exposed to a known concentration of this compound for a specific duration.

Cell Lysis : After incubation, the cells are washed to remove any drug that is not intracellular and then lysed to release the cellular contents.

Quantification : The concentration of this compound in the cell lysate is determined using LC-MS/MS.

This approach can be used to determine the extent of drug accumulation, assess whether uptake is an active or passive process, and investigate subcellular distribution by analyzing isolated cellular fractions (e.g., cytoplasm, mitochondria, nucleus).

The table below shows hypothetical data from a cellular uptake experiment in a cell line overexpressing an uptake transporter.

| Cell Line | Compound | Incubation Time (min) | Intracellular Concentration (pmol/mg protein) |

| HEK293-Control | (S)-(-)-Celiprolol-d9 HCl | 30 | 15 |

| HEK293-OATP1A2 | (S)-(-)-Celiprolol-d9 HCl | 30 | 135 |

The data illustrate a nine-fold increase in accumulation in cells expressing the OATP1A2 transporter, confirming active transport is a major mechanism of cellular entry in this model.

Exploration of Deuterium Isotope Effects on Cellular Processes and Biological Systems (e.g., Cell Proliferation, Metabolic Activity in vitro)

The introduction of deuterium into the celiprolol molecule is hypothesized to influence its interaction with cellular machinery and metabolic pathways. While direct in vitro studies on this compound are limited, the broader understanding of deuterium's biological effects provides a framework for potential research applications.

Deuterium Isotope Effects on Cell Proliferation

General studies on the impact of deuterium on cellular systems have shown that alterations in the natural deuterium concentration can influence cell proliferation. Research has indicated that an increased concentration of deuterium in the culture medium can lead to a slowdown of the cell cycle and a decrease in the rate of cell proliferation. nih.govnih.gov For instance, in vitro studies with human adipose-derived stem cells have demonstrated that a higher deuterium content in the growth medium resulted in an increased population doubling time, signifying a retardation of the cell cycle. nih.govosti.gov This effect is thought to be related to the stabilization of microtubules by deuterium, which is a critical component of the mitotic spindle necessary for cell division. nih.gov

Conversely, some studies have reported that deuterium-depleted water (DDW) can have an inhibitory effect on the proliferation of certain cancer cell lines, suggesting that the cellular machinery is sensitive to the D/H ratio. nih.gov The proposed mechanism involves the interference with signal transduction pathways that regulate the cell cycle. nih.gov

While these findings are not specific to this compound, they provide a basis for designing in vitro proliferation assays to compare the effects of the deuterated and non-deuterated forms of celiprolol on various cell lines. Such studies would be crucial to determine if the deuterium substitution in this compound has any direct impact on cell proliferation, independent of its receptor-mediated effects.

Table 1: General Effects of Deuterium Concentration on Cell Proliferation in vitro

| Deuterium Concentration | Observed Effect on Cell Proliferation | Proposed Mechanism | Reference |

| Increased | Decreased proliferation rate, cell cycle slowdown | Stabilization of microtubules, interference with mitotic spindle formation | nih.govnih.gov |

| Decreased (DDW) | Inhibition of proliferation in some cancer cell lines | Interference with signal transduction pathways regulating the cell cycle | nih.gov |

Note: This table represents general findings and is not specific to this compound.

Deuterium Isotope Effects on Metabolic Activity in vitro

The primary rationale for deuterating drugs is often to enhance their metabolic stability. nih.govscienceopen.com The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. plos.org Celiprolol itself is minimally metabolized in humans, with a significant portion excreted unchanged. dovepress.com However, even for drugs with low metabolism, deuteration can be investigated to understand its effect on the existing metabolic pathways.

In vitro metabolism studies using liver microsomes or hepatocytes are standard methods to assess the metabolic stability of a compound. plos.org By incubating this compound and its non-deuterated counterpart with these systems, researchers can quantify the rate of disappearance of the parent compound and the formation of any metabolites. A slower rate of metabolism for the deuterated version would be indicative of a positive kinetic isotope effect. This can also lead to "metabolic switching," where the blockage of one metabolic pathway redirects the metabolism to an alternative route. osti.govsemanticscholar.org

Furthermore, the metabolic activity of cells can be assessed using various in vitro assays, such as the MTT or XTT assay, which measure the activity of mitochondrial dehydrogenases. researchgate.net Studies have shown that a high deuterium concentration in the culture medium can lead to a decrease in the metabolic activity of cells. nih.gov Therefore, comparing the effects of this compound and non-deuterated celiprolol on the metabolic activity of different cell types could reveal if the deuterium substitution has a direct impact on cellular energy metabolism.

Table 2: Potential in vitro Assays to Evaluate Deuterium Isotope Effects on Metabolic Activity

| Assay Type | Purpose | Potential Outcome for this compound | Reference |

| Liver Microsome/Hepatocyte Stability Assay | To determine the rate of metabolic clearance and identify metabolites. | Slower clearance and/or altered metabolite profile compared to non-deuterated celiprolol, indicating a kinetic isotope effect. | plos.org |

| MTT/XTT Cell Viability/Metabolic Activity Assay | To assess the impact on the metabolic activity of cultured cells. | Potential for altered metabolic activity in treated cells compared to those treated with non-deuterated celiprolol. | researchgate.netnih.gov |

Note: This table outlines potential experimental approaches and expected outcomes based on general principles of drug deuteration.

Future Directions and Emerging Research Avenues for Deuterated Pharmaceutical Analogs

Development of Advanced Deuterium (B1214612) Labeling Technologies

The efficient and selective incorporation of deuterium into complex molecules is fundamental to the development of deuterated drugs. While early methods often relied on multi-step syntheses using expensive, pre-labeled starting materials, recent advancements are focused on more direct, cost-effective, and regioselective late-stage deuteration techniques. x-chemrx.com

Key Technological Advancements:

Catalytic Hydrogen Isotope Exchange (HIE): This method allows for the direct replacement of hydrogen with deuterium on an existing molecular scaffold. acs.org Recent progress includes the use of various catalysts to achieve high selectivity. For instance, Raney nickel has demonstrated superior performance in deuterium incorporation, with the ability to be fine-tuned for specific substrates. x-chemrx.com

Photocatalytic Deuteration: Visible-light photocatalysis has emerged as a powerful tool for deuterium labeling under mild conditions, which is crucial for preserving sensitive functional groups in pharmaceutical compounds. assumption.edu Metal-free approaches, using photoexcitation in deuterated solvents like hexafluoroisopropanol (HFIP-d1), offer an alternative to traditional transition metal catalysis, achieving high selectivity at positions that are otherwise difficult to label. nih.gov

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters such as temperature and time, leading to improved yields, safety, and scalability of deuteration reactions compared to traditional batch methods. x-chemrx.com This is particularly advantageous for late-stage HIE, making the process more efficient and atom-economical. x-chemrx.com

Deuterated Reagents: The development and availability of a wider range of deuterated reagents, such as D2O, are making these processes more cost-effective. x-chemrx.com

These advanced methods are crucial for overcoming previous challenges in synthesizing deuterated compounds, paving the way for the development of new deuterated drug candidates and research tools like (S)-(-)-Celiprolol-d9 Hydrochloride.

Expanding Applications of Deuterated Compounds in Systems Biology and Metabolomics

Deuterated compounds are invaluable tools in systems biology and metabolomics, enabling researchers to trace the metabolic fate of drugs and endogenous molecules. Systems biology aims to understand complex biological systems by integrating data from various "omics" fields, and metabolomics focuses on the comprehensive analysis of metabolites in a biological sample. mdpi.com

Applications in Research:

Metabolic Profiling: Deuterium-labeled compounds are extensively used in both targeted and untargeted metabolomics studies. In targeted analysis, they serve as ideal internal standards for the accurate quantification of specific metabolites due to their similar chemical behavior to the non-labeled counterparts. doi.orgresearchgate.net

Flux Analysis: By introducing deuterated substrates, researchers can follow the flow of atoms through metabolic pathways, providing insights into cellular metabolism under different physiological or pathological conditions.

Biomarker Discovery: The use of deuterated standards in metabolomic analyses helps in the reliable identification and validation of biomarkers for various diseases. acs.org For example, optimized methods using deuterated reagents have been applied to identify biomarkers for metabolic-associated steatohepatitis. acs.org

Understanding Drug Action: Deuterated analogs help in elucidating the mechanism of action of drugs and understanding how they are absorbed, distributed, metabolized, and excreted (ADME). acs.orgassumption.edu

While deuterium is widely used due to its cost-effectiveness, challenges such as potential chromatographic isotope effects, where the labeled compound elutes at a slightly different time than the unlabeled one, must be carefully considered and addressed in experimental design. acs.org

Computational Modeling and Simulation of Deuterium Isotope Effects in Biological Systems

Computational approaches are becoming increasingly vital in predicting and understanding the impact of deuteration on drug molecules. These in silico techniques can guide the design of deuterated drugs by simulating their interaction with biological targets and predicting metabolic outcomes. jsps.go.jp

Key Computational Methods:

Quantum Chemistry: Advanced quantum multi-component molecular theories can now include the nuclear quantum effect of deuterium. These methods allow for the calculation of the kinetic isotope effect (KIE)—the change in reaction rate upon isotopic substitution—which is crucial for understanding how deuteration affects drug metabolism by enzymes like cytochrome P450. jsps.go.jpnih.gov

Molecular Docking: This technique predicts how a drug molecule binds to a receptor or enzyme. Molecular docking studies can help identify the optimal sites for deuteration to slow down metabolism without affecting the drug's therapeutic activity. plos.org

Pharmacokinetic (PK) Modeling: PK models are used to simulate the time course of a drug's concentration in the body. americanpharmaceuticalreview.com By integrating data from in vitro experiments with deuterated compounds, these models can help predict the in vivo pharmacokinetic profile and optimize dosing regimens. americanpharmaceuticalreview.comnih.gov

Machine Learning and AI: Emerging approaches utilize machine learning and explainable AI to analyze large datasets from both computational and experimental studies on deuterated drugs. This can help in identifying patterns, elucidating mechanisms of the H/D isotope effect, and proposing new candidate molecules for deuteration. jsps.go.jp

These computational tools, when used in conjunction with experimental data, provide a powerful platform for a more rational design of deuterated pharmaceutical analogs. jsps.go.jp

Integration of Deuterated Standards in High-Throughput Screening and Discovery Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. The integration of deuterated standards into HTS workflows significantly enhances the accuracy and reliability of these assays. researchgate.net

Role in High-Throughput Methodologies:

Mass Spectrometry-Based Screening: In HTS assays that use mass spectrometry (MS) as the detection method, deuterated internal standards are essential for correcting for matrix effects and variations in instrument response. acs.orgnih.govscispace.com This ensures precise quantification of the target analyte across a large number of samples.

Improving Data Quality: The use of stable isotope-labeled internal standards, such as this compound for celiprolol (B1668369) analysis, is considered the gold standard in quantitative bioanalysis. veeprho.comscispace.com They co-elute with the analyte and experience similar ionization effects, leading to more accurate and reproducible results. scispace.com

Facilitating Drug Discovery: Reliable HTS methods are crucial for identifying promising lead compounds. By ensuring data integrity, deuterated standards contribute to more effective and efficient drug discovery pipelines, from initial screening to lead optimization and clinical candidate selection. researchgate.netnih.gov

Recent technological advancements in mass spectrometry and automation have further expanded the application of these methods, allowing for the label-free targeting of biomolecules in HTS, which is often faster and more cost-effective than traditional approaches. researchgate.net The use of deuterated internal standards remains a critical component for ensuring the quality and reliability of data generated from these powerful platforms. nih.govnih.gov

Q & A

Basic: What are the critical considerations for synthesizing (S)-(-)-Celiprolol-d9 Hydrochloride with high isotopic purity?

Answer:

Synthesis requires precise control of deuterium incorporation at specific positions. Key steps include:

- Use of deuterated precursors (e.g., D₂O or deuterated solvents) under anhydrous conditions to minimize proton exchange.

- Monitoring isotopic purity via high-resolution mass spectrometry (HRMS) and ²H-NMR spectroscopy to verify deuteration efficiency and positional accuracy.

- Purification via preparative HPLC with reverse-phase columns to isolate the target compound from isotopic byproducts .

Validation of synthetic batches should include isotopic distribution analysis using LC-MS/MS, ensuring ≥98% deuterium incorporation at designated sites .

Advanced: How can researchers resolve discrepancies in pharmacokinetic data between deuterated and non-deuterated Celiprolol analogs?

Answer:

Discrepancies often arise from kinetic isotope effects (KIEs) or analytical variability. Mitigation strategies:

- Controlled cross-study comparisons : Use identical experimental conditions (dose, species, sampling intervals) for both analogs.

- Pharmacokinetic modeling : Apply compartmental models to isolate isotope-specific effects on absorption/distribution.

- Method validation : Ensure LC-MS/MS assays are optimized for both analogs, with cross-validation of calibration curves to rule out analytical bias .

Basic: What in vitro and in vivo models are appropriate for assessing the β1-adrenergic receptor selectivity of this compound?

Answer:

- In vitro :

- Radioligand binding assays using human β1-AR transfected HEK293 cells, with non-deuterated Celiprolol as a competitive control.

- Functional assays (e.g., cAMP inhibition) to quantify receptor activation.

- In vivo :

Advanced: What experimental design strategies mitigate batch-to-batch variability in deuterated Celiprolol hydrochloride preparations?

Answer:

- Standardized synthesis protocols : Fix reaction time, temperature, and solvent ratios.

- Quality control (QC) tiers :

Basic: Which spectroscopic and chromatographic methods are validated for quantifying isotopic purity in this compound?

Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor [M+H]+ ions at m/z 416.3 (d9) vs. 407.3 (non-deuterated).

- ¹H/²H-NMR : Compare proton signals in deuterated vs. non-deuterated regions (e.g., disappearance of -CH₃ peaks in d9 analog).

- Isotopic ratio validation : Cross-check with reference standards from accredited pharmacopeias .

Advanced: How should researchers adjust statistical power calculations when comparing deuterated vs. non-deuterated Celiprolol in cross-species metabolic studies?

Answer:

- Account for expected KIEs (e.g., 2–3x slower metabolism in deuterated analogs).

- Increase sample size by 20–30% to accommodate variability in metabolic enzyme expression across species.

- Use mixed-effects models to partition variance between isotope effects and interspecies differences .

Basic: What ethical guidelines govern the use of deuterated pharmacological agents like this compound in human pharmacokinetic studies?

Answer:

- Informed consent : Disclose deuterium use and potential KIEs in participant information sheets.

- Regulatory compliance : Submit protocols to Institutional Review Boards (IRBs) with toxicity data from preclinical deuterated studies.

- Data transparency : Report isotopic purity and batch-specific QC results in clinical trial registries .

Advanced: What mechanistic modeling approaches best explain the altered tissue distribution patterns observed with deuterated Celiprolol analogs?

Answer:

- Physiologically based pharmacokinetic (PBPK) modeling : Incorporate deuterium-specific parameters (e.g., altered logP, plasma protein binding).

- Tissue-to-plasma partition coefficients : Measure via equilibrium dialysis and validate with imaging (e.g., MALDI-MSI for spatial distribution).

- Monte Carlo simulations : Predict interindividual variability due to metabolic enzyme polymorphisms .

Basic: How do researchers validate the stability of this compound under different storage conditions?

Answer:

- ICH guidelines : Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) over 6 months.

- Monitor degradation via:

- HPLC-UV for potency loss.

- LC-MS for deuterium exchange or oxidation byproducts.

- Establish shelf-life using Arrhenius equation extrapolation .

Advanced: What orthogonal analytical techniques are required to confirm the stereochemical integrity of this compound during long-term stability testing?

Answer:

- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC-3) with polar organic mobile phase to resolve enantiomers.

- Vibrational circular dichroism (VCD) : Compare experimental spectra with computational predictions (DFT) to confirm S-configuration.

- Single-crystal X-ray diffraction : Resolve absolute configuration post-storage to rule out racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products